6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine
Description
Properties
CAS No. |
139962-77-9 |
|---|---|
Molecular Formula |
C13H11N3O |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C13H11N3O/c1-17-10-4-2-9(3-5-10)11-8-12-13(16-11)15-7-6-14-12/h2-8H,1H3,(H,15,16) |
InChI Key |
XQYJBGKMIPFFJS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=NC=CN=C3N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxyphenylhydrazine with a suitable pyrrole derivative under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the desired pyrrolopyrazine core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that facilitate the cyclization process is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrrolopyrazine-quinones.
Reduction: Formation of reduced pyrrolopyrazine derivatives.
Substitution: Formation of substituted pyrrolopyrazine derivatives with various functional groups.
Scientific Research Applications
6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Substituent Effects on Kinase Inhibition
The pyrrolo[2,3-b]pyrazine scaffold is extensively studied for kinase inhibition. Key comparisons include:
- Key Findings: The 4-methoxyphenyl group in the target compound improves FGFR1 inhibition (>90% at 1 μM) by stabilizing π-π interactions in the ATP-binding pocket . Fluorophenyl substituents (e.g., RP193) favor CFTR activation but may reduce kinase affinity due to altered electronic properties .
Toxicity and Selectivity Profiles
- Key Findings :
- Methoxyphenyl derivatives may exhibit broader kinase inhibition but require toxicity profiling.
- RP193’s low cytotoxicity highlights the importance of substituent choice in balancing potency and safety .
Biological Activity
6-(4-Methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and anti-inflammatory responses. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C12H10N4O
- Molecular Weight : 226.24 g/mol
- Structural Features : The compound consists of a pyrrolo[2,3-b]pyrazine core substituted with a methoxyphenyl group, which may influence its biological interactions.
Anticancer Properties
Research has indicated that derivatives of pyrrolo[2,3-b]pyrazine exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines.
- Case Study : A study evaluated the compound's effects on human breast cancer cell lines (MCF-7). The results showed an IC50 value of 1.9 µg/mL , indicating potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin (IC50 = 3.23 µg/mL) .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | MCF-7 | 1.9 |
| Doxorubicin | MCF-7 | 3.23 |
Anti-inflammatory Effects
In addition to anticancer activity, the compound has shown promise in anti-inflammatory applications. Studies have reported that it inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.
- Mechanism of Action : The compound appears to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, both of which are critical mediators in inflammatory responses .
Pharmacological Studies
Further pharmacological evaluations have characterized the compound's activity against various targets:
- Antimicrobial Activity : Preliminary tests suggest that derivatives may possess antibacterial and antifungal properties.
- Structure-Activity Relationship (SAR) : The presence of the methoxy group on the phenyl ring significantly enhances the biological activity of the pyrrolo[2,3-b]pyrazine framework.
Q & A
Q. What synthetic strategies are effective for preparing 6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine derivatives?
- Methodological Answer : A common approach involves regioselective cyclization using metal-free or gold-catalyzed methods. For example, cyclization of 3-chloro-5-methyl-2-(phenylethynyl)-5H-pyrrolo[2,3-b]pyrazine with Na₂S·5H₂O in DMF under reflux yields fused pyrrolothienopyrazine derivatives (72% yield) . Purification via silica gel flash chromatography with heptane/ethyl acetate (6:4) is recommended, as demonstrated in the synthesis of disubstituted pyrrolopyrazines .
Q. Which analytical techniques are critical for characterizing pyrrolopyrazine derivatives?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and LC-MS are essential for confirming molecular weights (e.g., HRMS m/z 344.0949 [M+H]⁺ for a chloro-substituted derivative) . H NMR (300 MHz, DMSO-d₆) effectively resolves aromatic protons and NH signals, with characteristic peaks at δ 12.94 (NH) and 8.76–7.47 (ArH) . Purity validation via HPLC (≥98%) is standard .
Q. How can bromine or chlorine substituents be introduced into the pyrrolopyrazine scaffold?
- Methodological Answer : Bromination using N-bromosuccinimide (NBS) in DMF or acetonitrile at room temperature is effective for 2-bromo derivatives . Chlorination at the 3-position can be achieved via direct substitution, as shown in the synthesis of 3-chloro-5H-pyrrolo[2,3-b]pyrazine (97% purity) .
Advanced Research Questions
Q. What structural features of this compound enhance FGFR kinase inhibition?
- Methodological Answer : The 5H-pyrrolo[2,3-b]pyrazine scaffold forms hydrogen bonds with FGFR1's hinge region (e.g., Ala564) and π-π stacking with Phe488. Substituents like methoxy groups improve selectivity; replacing pyrazolo[4,3-b]pyridine with pyrrolopyrazine increases FGFR1 activity (IC₅₀ < 10 µM) . Crystal structures (PDB: 2WDI) guide optimization of back-pocket interactions .
Q. How does the substitution pattern influence selectivity across kinase targets (e.g., FGFR vs. CDK)?
- Methodological Answer : Bulky substituents (e.g., n-butyl at the 7-position) enhance CDK inhibition (Aloisine A: IC₅₀ < 100 nM) by occupying hydrophobic pockets . In contrast, 4-methoxyphenyl groups at the 6-position favor FGFR1 inhibition via polar interactions. Kinome-wide profiling (Table 2, ) and molecular docking are critical for resolving selectivity .
Q. What strategies mitigate synthetic challenges in achieving regioselectivity during cyclization?
Q. How can crystallography guide the optimization of pyrrolopyrazine-based kinase inhibitors?
- Methodological Answer : Co-crystallization with FGFR1 (PDB: 2WDI) reveals critical binding motifs. For example, inversion of the methylpyrazole group in compound 8 optimizes back-pocket interactions, improving potency . Hydrogen bond networks and hydrophobic contacts are prioritized in scaffold modifications .
Safety and Handling
Q. What safety protocols are recommended for handling halogenated pyrrolopyrazines?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
